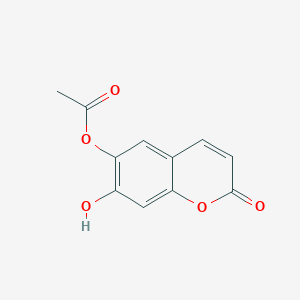
7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-acetoxy-7-hydroxy-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of 6-acetoxy-7-hydroxy-chromen-2-one includes an acetoxy group at the 6th position and a hydroxy group at the 7th position on the chromen-2-one core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetoxy-7-hydroxy-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of coumarin derivatives, including 6-acetoxy-7-hydroxy-chromen-2-one, often employs similar synthetic routes but on a larger scale. The use of green chemistry principles, such as green solvents and catalysts, is becoming increasingly common to minimize environmental impact .
化学反応の分析
Types of Reactions
6-acetoxy-7-hydroxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The acetoxy group can be reduced to a hydroxy group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetoxy group can yield a dihydroxy compound.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential antioxidant and antimicrobial properties.
Industry: It is used in the production of perfumes and cosmetics due to its pleasant fragrance.
作用機序
The mechanism of action of 6-acetoxy-7-hydroxy-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
6-acetoxy-7-hydroxy-chromen-2-one can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in optical brighteners.
6,7-dihydroxycoumarin: Exhibits strong antioxidant activity.
4-hydroxycoumarin: Used as an anticoagulant in the form of warfarin.
The uniqueness of 6-acetoxy-7-hydroxy-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
41679-83-8 |
|---|---|
分子式 |
C11H8O5 |
分子量 |
220.18 g/mol |
IUPAC名 |
(7-hydroxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C11H8O5/c1-6(12)15-10-4-7-2-3-11(14)16-9(7)5-8(10)13/h2-5,13H,1H3 |
InChIキー |
IQDQTPICUJVJJX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


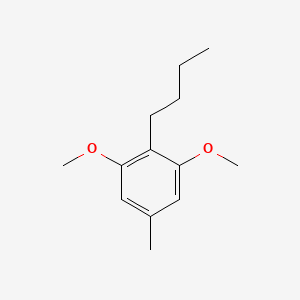
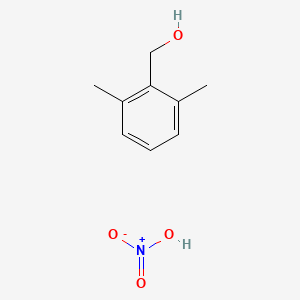
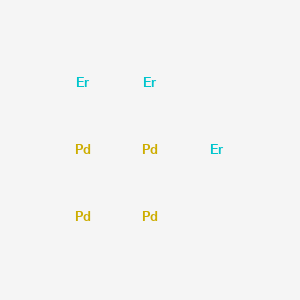
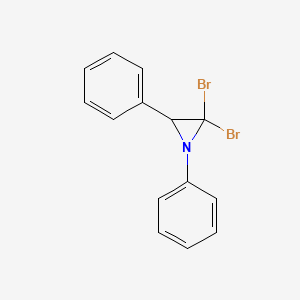
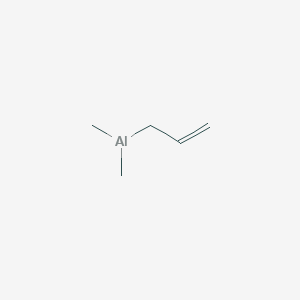
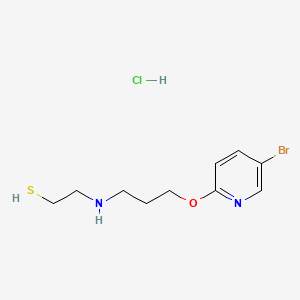
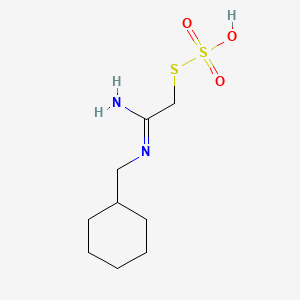
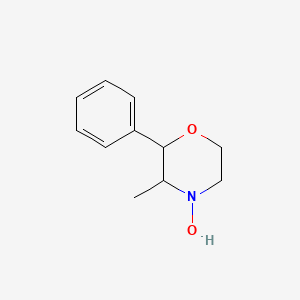
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
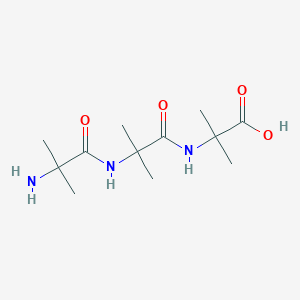
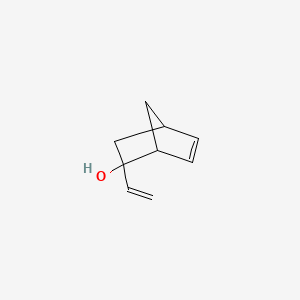
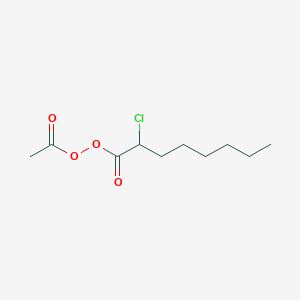
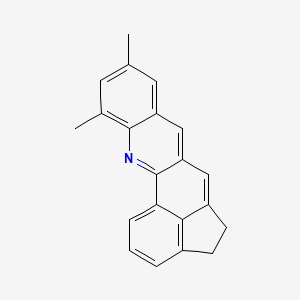
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
